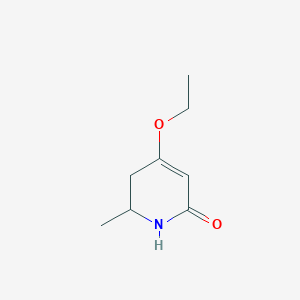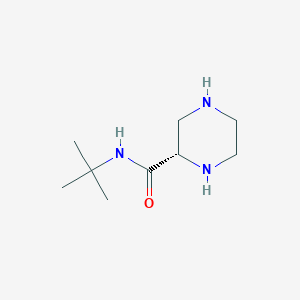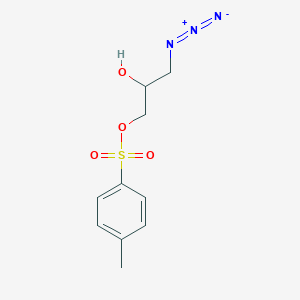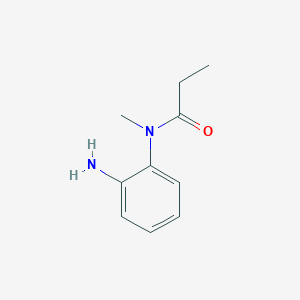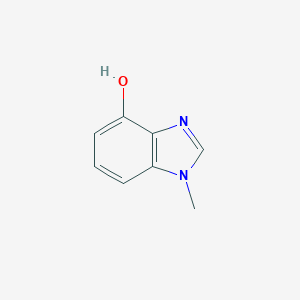
1H-Benzimidazol-4-ol, 1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazol-4-ol, 1-methyl- is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an imidazole ring, with a hydroxyl group at the 4th position and a methyl group at the 1st position. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: 1H-Benzimidazol-4-ol, 1-methyl- can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . Another method includes the reaction of o-phenylenediamine with aromatic aldehydes under acidic conditions . The reaction typically proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves catalytic processes to enhance yield and selectivity. For instance, the use of catalytic redox cycling based on Ce(IV)/Ce(III) and H2O2 has been reported to be effective in synthesizing benzimidazole derivatives .
化学反応の分析
Types of Reactions: 1H-Benzimidazol-4-ol, 1-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzimidazole quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
科学的研究の応用
1H-Benzimidazol-4-ol, 1-methyl- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1H-Benzimidazol-4-ol, 1-methyl- involves its interaction with various molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. For instance, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts cell division and leads to cell death . Additionally, the compound can interact with DNA and RNA, affecting their synthesis and function .
類似化合物との比較
1H-Benzimidazol-2-amine: Similar structure but with an amino group at the 2nd position.
1H-Benzimidazol-5-ol: Similar structure but with a hydroxyl group at the 5th position.
1H-Benzimidazol-2-thiol: Similar structure but with a thiol group at the 2nd position.
Uniqueness: 1H-Benzimidazol-4-ol, 1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the 4th position and the methyl group at the 1st position influences its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
1-methylbenzimidazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-5-9-8-6(10)3-2-4-7(8)11/h2-5,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRJCNWNFIRMLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-((5-Methyl-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino)-4-oxobutanoic acid](/img/structure/B69026.png)
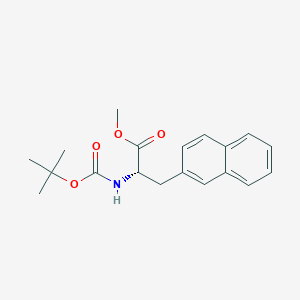
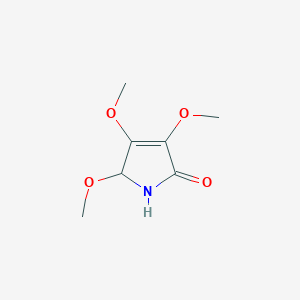

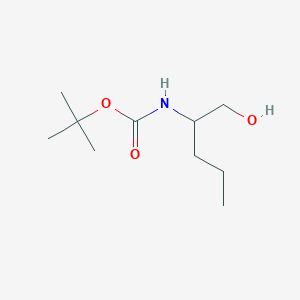
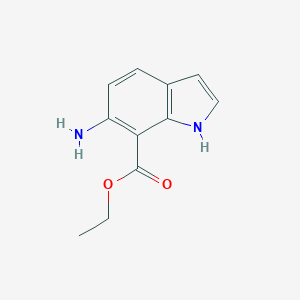
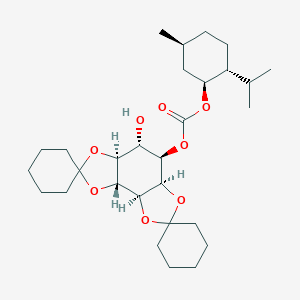
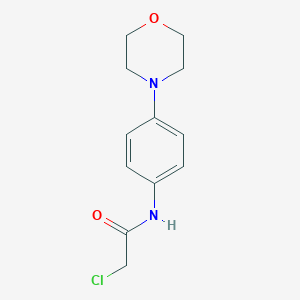
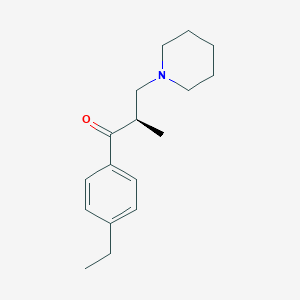
![Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B69053.png)
